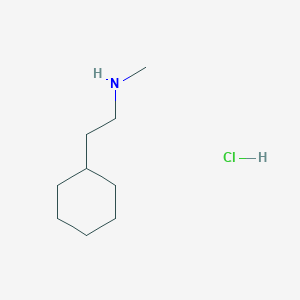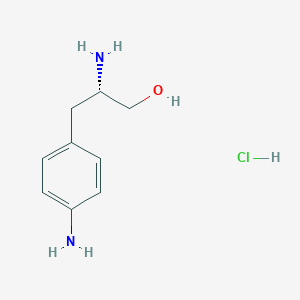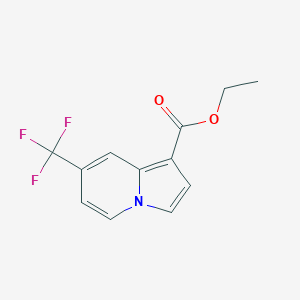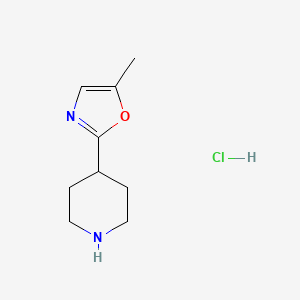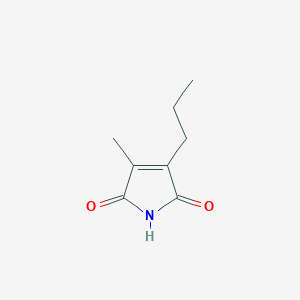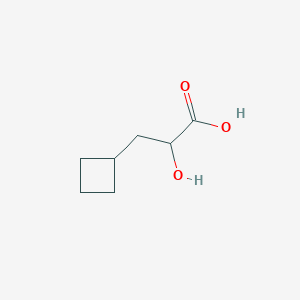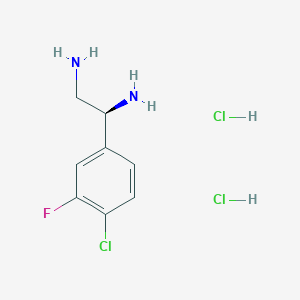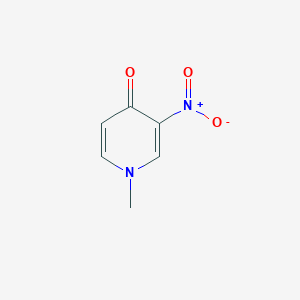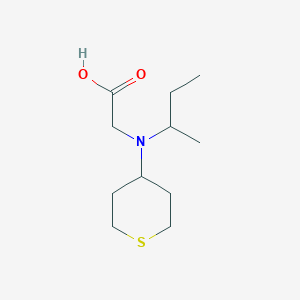
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is a synthetic organic compound that belongs to the class of glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine typically involves the reaction of sec-butylamine with tetrahydro-2H-thiopyran-4-one, followed by the introduction of a glycine moiety. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)alanine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)valine
- N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)leucine
Uniqueness
N-(sec-Butyl)-N-(tetrahydro-2H-thiopyran-4-yl)glycine is unique due to its specific structural features, such as the presence of the tetrahydro-2H-thiopyran ring and the sec-butyl group. These features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
2-[butan-2-yl(thian-4-yl)amino]acetic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-9(2)12(8-11(13)14)10-4-6-15-7-5-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
VJAOZSHRBWTUHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC(=O)O)C1CCSCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
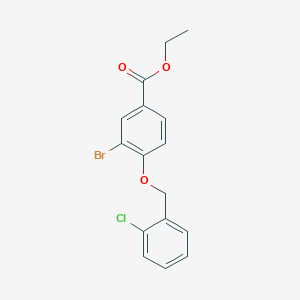
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
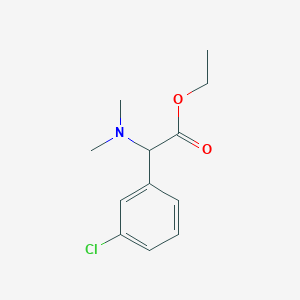
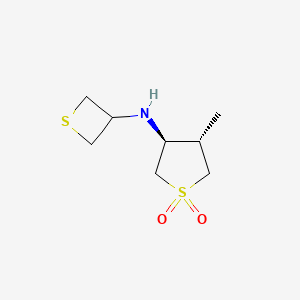
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
